ethyl 3-ethoxy-2,4,5-trifluorobenzoate
Description
Properties
IUPAC Name |
ethyl 3-ethoxy-2,4,5-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-16-10-8(13)6(11(15)17-4-2)5-7(12)9(10)14/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUALRSPKPAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1F)F)C(=O)OCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-Ethoxy-2,4,5-trifluorobenzoic Acid
The most straightforward route involves esterifying 3-ethoxy-2,4,5-trifluorobenzoic acid with ethanol. This method typically employs Fischer esterification , where the carboxylic acid reacts with excess ethanol under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
Procedure :
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Reaction Setup : 3-Ethoxy-2,4,5-trifluorobenzoic acid (1.0 equiv) is dissolved in anhydrous ethanol (5–10 vols) with catalytic H₂SO₄ (0.1 equiv).
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Reflux : The mixture is heated under reflux at 80–90°C for 12–24 hours.
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Workup : The reaction is quenched with NaHCO₃, and the ester is extracted with ethyl acetate.
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Purification : The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
Key Challenges :
Stepwise Fluorination and Etherification
An alternative approach introduces fluorine atoms sequentially after establishing the ethoxy group. This method avoids steric hindrance during fluorination.
Step 1: Synthesis of 3-Ethoxybenzoic Acid
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Williamson Ether Synthesis : 3-Hydroxybenzoic acid is treated with ethyl bromide and K₂CO₃ in DMF at 60°C for 6 hours.
Step 2: Regioselective Fluorination
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Electrophilic Fluorination : DAST (diethylaminosulfur trifluoride) or Selectfluor® is used to introduce fluorine atoms. For example, DAST (3.0 equiv) in dichloromethane at −10°C achieves fluorination at the 2-, 4-, and 5-positions over 8 hours.
Step 3: Esterification
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The fluorinated acid is converted to the ethyl ester via acyl chloride intermediacy:
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Acid Chloride Formation : React with SOCl₂ (1.2 equiv) at 70°C for 2 hours.
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Esterification : Add ethanol (2.0 equiv) and triethylamine (1.5 equiv) at 0°C, then warm to room temperature.
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Alternative Synthesis via Acyl Chloride Intermediate
This method prioritizes ester formation before introducing the ethoxy group, leveraging the stability of acyl chlorides.
Procedure :
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Synthesis of 2,4,5-Trifluorobenzoic Acid : Achieved via nitration, reduction, and Schiemann reaction.
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Acyl Chloride Formation : Treat with oxalyl chloride (1.5 equiv) in DMF (cat.) at 25°C for 3 hours.
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Ethoxy Introduction :
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Alkylation : React the acyl chloride with sodium ethoxide (1.1 equiv) in THF at −78°C, followed by quenching with H₂O.
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Esterification : Direct reaction with ethanol under basic conditions (pyridine, 0°C).
Optimization of Reaction Parameters
Catalyst Selection
Solvent Effects
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 68 | 92 |
| Toluene | 110 | 72 | 95 |
| Acetonitrile | 82 | 65 | 90 |
Insights : Toluene minimizes ester hydrolysis during prolonged reflux.
Purification Techniques
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Recrystallization : Ethanol/water (3:1) yields 98% pure product but suffers from 15–20% loss.
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >99% purity with 85% recovery.
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.45 (d, 1H, Ar-H).
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¹⁹F NMR (376 MHz, CDCl₃): δ −113.2 (2-F), −116.8 (4-F), −118.5 (5-F).
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HRMS : [M+H]⁺ calcd. for C₁₁H₁₀F₃O₃: 271.0589; found: 271.0592.
Challenges in Synthesis
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Regioselective Fluorination : Competing para/meta substitution requires directing groups (e.g., nitro) for control.
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Ether Stability : The ethoxy group is prone to cleavage under strong acids, necessitating pH monitoring during esterification.
Recent Advances
Chemical Reactions Analysis
Ethyl 3-ethoxy-2,4,5-trifluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 3-ethoxy-2,4,5-trifluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of:
- Quinolone Antibiotics : This compound is involved in synthesizing quinolone derivatives, such as 1-(2-fluorocyclopropyl)quinolone and naphthyridonecarboxylic acid antibiotics, which are vital in treating bacterial infections .
Organic Synthesis
The compound is an important building block in organic synthesis, particularly for creating complex molecular architectures. Its trifluoromethyl group enhances the biological activity and stability of the resulting compounds.
Case Study 1: Synthesis of Quinolones
A study demonstrated the effectiveness of this compound in synthesizing a new class of quinolone antibiotics. The process involved several steps, including the formation of key intermediates that incorporated the trifluorobenzoyl moiety to enhance antibacterial properties.
Key Findings :
- The synthesized quinolones exhibited potent antimicrobial activity against resistant strains.
- The incorporation of the trifluoro group significantly improved pharmacokinetic properties.
Case Study 2: Development of Antiviral Agents
Research has explored using this compound in developing antiviral agents. The trifluoromethyl group contributes to the lipophilicity and bioavailability of the compounds.
Key Findings :
- Compounds derived from this intermediate showed promising activity against viral infections.
- Structure-activity relationship (SAR) studies indicated that modifications on the trifluorobenzoyl moiety could enhance efficacy.
Comparative Analysis Table
| Application Area | Compound Type | Key Benefits |
|---|---|---|
| Pharmaceutical | Antibiotics | Enhanced activity against resistant bacteria |
| Organic Synthesis | Building Block | Versatile intermediate for complex molecules |
| Antiviral Development | Antiviral Agents | Improved bioavailability and efficacy |
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or stability. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between ethyl 3-ethoxy-2,4,5-trifluorobenzoate and similar compounds:
*Estimated based on structural analogs.
Structural and Physicochemical Differences
Substituent Effects :
- Ethoxy vs. Methoxy : The ethoxy group (-OCH₂CH₃) in the target compound increases lipophilicity (higher XLogP3) compared to methoxy (-OCH₃), enhancing membrane permeability in biological systems .
- Methyl Substituent : Ethyl 3-methyl-2,4,5-trifluorobenzoate lacks an oxygen atom in the substituent, reducing polarity and hydrogen-bonding capacity .
Ester Group :
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, improving stability in aqueous environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-ethoxy-2,4,5-trifluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated benzoate esters typically involves nucleophilic aromatic substitution (SNAr) or esterification under acidic/basic conditions. For example, analogous compounds like ethyl 3-methyl-2,4,5-trifluorobenzoate were synthesized using DBU (1,8-diazabicycloundec-7-ene) as a catalyst in dimethyl sulfoxide (DMSO) at 60°C for 70 hours, achieving a yield of 70.2% . Key parameters include solvent polarity (DMSO enhances SNAr reactivity), temperature (higher temperatures accelerate substitution but may promote side reactions), and catalyst choice (DBU facilitates deprotonation). Researchers should optimize stoichiometry and monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substituents (δ ~ -110 to -160 ppm for aromatic fluorines), while ¹H NMR distinguishes ethoxy groups (δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂) .
- HPLC/MS : Confirm molecular weight (MW = 244.2 g/mol) and detect impurities. For structurally similar esters, reverse-phase HPLC with C18 columns and acetonitrile/water gradients are effective .
- Elemental Analysis : Validate C, H, F, and O content (±0.3% deviation).
Q. What safety protocols are critical when handling fluorinated benzoates like this compound?
- Methodological Answer : Fluorinated aromatic compounds may release HF under extreme conditions. Key precautions:
- Ventilation : Use fume hoods during synthesis or purification.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Waste Disposal : Neutralize acidic byproducts before disposal. For analogs like ethyl 3-fluoro-4-(hydroxymethyl)benzoate, waste should be treated as hazardous organic material .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, in ethyl 3-chloro-2,4,5-trifluorobenzoate, the 2- and 4-fluoro groups ortho to the ester group create a steric and electronic environment favoring nucleophilic attack at the 5-position . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals.
Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzoate derivatives?
- Methodological Answer : Discrepancies often arise from subtle differences in:
- Solvent Purity : Trace water in DMSO can hydrolyze esters, reducing yield.
- Catalyst Freshness : DBU absorbs CO₂ over time, reducing efficacy.
- Reaction Monitoring : Premature termination may underestimate yield.
Systematic replication studies with controlled variables (e.g., anhydrous solvents, fresh catalysts) are essential. For example, yields for ethyl 3-methyl-2,4,5-trifluorobenzoate varied from 60–75% depending on solvent drying .
Q. How can researchers design experiments to probe the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 25–50°C and analyze degradation products via LC-MS. Ethyl 3-fluoro-4-hydroxybenzoate analogs degrade via ester hydrolysis to carboxylic acids under alkaline conditions .
- Adsorption Experiments : Use silica or clay surfaces to simulate environmental interactions. Surface-enhanced Raman spectroscopy (SERS) can track adsorption dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
